molecular formula C20H16Cl2N2O4S B11306149 4-Ethylphenyl 5-chloro-2-[(2-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

4-Ethylphenyl 5-chloro-2-[(2-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11306149
M. Wt: 451.3 g/mol
InChI Key: NWRMTJXFVCIEJL-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes an ethylphenyl group, a chlorophenyl group, and a methanesulfonyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYLPHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent introduction of the various substituents. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be attached through a sulfonylation reaction, where a sulfonyl chloride reacts with an aromatic compound in the presence of a base.

    Addition of the Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an ethyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ETHYLPHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

    Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions

Major Products Formed

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups

    Reduction: Formation of alcohols, amines, or alkanes

    Substitution: Introduction of new substituents such as alkyl, aryl, or heteroaryl groups

    Hydrolysis: Formation of carboxylic acids and alcohols

Scientific Research Applications

4-ETHYLPHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ETHYLPHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. For example, the methanesulfonyl group may act as an electrophile, reacting with nucleophilic sites on proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    4-ETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: Similar structure with a fluorine atom instead of a chlorine atom.

    4-ETHYLPHENYL 5-CHLORO-2-[(2-BROMOPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: Similar structure with a bromine atom instead of a chlorine atom.

    4-ETHYLPHENYL 5-CHLORO-2-[(2-IODOPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: Similar structure with an iodine atom instead of a chlorine atom.

Uniqueness

The uniqueness of 4-ETHYLPHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both chloro and methanesulfonyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16Cl2N2O4S

Molecular Weight

451.3 g/mol

IUPAC Name

(4-ethylphenyl) 5-chloro-2-[(2-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C20H16Cl2N2O4S/c1-2-13-7-9-15(10-8-13)28-19(25)18-17(22)11-23-20(24-18)29(26,27)12-14-5-3-4-6-16(14)21/h3-11H,2,12H2,1H3

InChI Key

NWRMTJXFVCIEJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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